N1-(2-methoxy-5-methylphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
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Overview
Description
N1-(2-methoxy-5-methylphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxy, methyl, phenyl, and morpholino groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxy-5-methylphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 2-methoxy-5-methylphenylamine and 3-(2-phenylmorpholino)propylamine intermediates. These intermediates are then reacted with oxalyl chloride to form the final oxalamide compound. The reaction conditions often include the use of anhydrous solvents, such as dichloromethane, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxy-5-methylphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N1-(2-methoxy-5-methylphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-methoxy-5-methylphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxy-5-methylphenyl)-N2-(3-(2-phenylmorpholino)propyl)urea
- N1-(2-methoxy-5-methylphenyl)-N2-(3-(2-phenylmorpholino)propyl)carbamate
Uniqueness
Compared to similar compounds, N1-(2-methoxy-5-methylphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide exhibits unique reactivity and stability due to the presence of the oxalamide group. This makes it particularly valuable in applications requiring specific chemical properties and interactions.
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-17-9-10-20(29-2)19(15-17)25-23(28)22(27)24-11-6-12-26-13-14-30-21(16-26)18-7-4-3-5-8-18/h3-5,7-10,15,21H,6,11-14,16H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRMGVIFSKJWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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